
11-Maleimidoundecanoic acid
Overview
Description
11-Maleimidoundecanoic acid is an organic compound with the molecular formula C15H23NO4. It is known for its maleimide functional group, which is highly reactive and can be used to conjugate various biomolecules such as enzymes and DNA to polymer chains . This compound is often used in the synthesis of liquid crystal copolymers and as an intermediate for ester and amide-linked maleimide monomers .
Preparation Methods
Synthetic Routes and Reaction Conditions: 11-Maleimidoundecanoic acid is typically synthesized by reacting maleic anhydride with undecanoic acid. The reaction involves the formation of an amide bond between the maleic anhydride and the undecanoic acid, followed by cyclization to form the maleimide ring . The reaction conditions usually involve heating the reactants in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 11-Maleimidoundecanoic acid undergoes various chemical reactions, including:
Addition Reactions: The maleimide group can participate in Michael addition reactions with nucleophiles such as thiols and amines.
Substitution Reactions: The carboxylic acid group can undergo esterification and amidation reactions.
Common Reagents and Conditions:
Michael Addition: Typically involves nucleophiles like thiols or amines in the presence of a base.
Esterification: Involves alcohols and an acid catalyst.
Amidation: Involves amines and a coupling agent such as dicyclohexylcarbodiimide (DCC).
Major Products:
Michael Addition Products: Thiol or amine adducts.
Esterification Products: Esters of this compound.
Amidation Products: Amides of this compound.
Scientific Research Applications
Chemistry
- Crosslinking Agent : 11-MUA is employed as a crosslinking agent in polymer chemistry to create functionalized polymers with specific properties. Its long alkyl chain provides flexibility and spacing, making it suitable for various applications .
- Synthesis of Functionalized Polymers : The compound aids in synthesizing polymers that can be tailored for specific functionalities, enhancing their utility in advanced material applications .
Biology
- Bioconjugation Techniques : In biological research, 11-MUA is crucial for attaching biomolecules such as proteins and antibodies to surfaces or other molecules. This property enhances the development of targeted therapies and diagnostics .
- Targeted Protein Degradation : The compound plays a significant role in PROTAC technology, where it forms a bridge between E3 ubiquitin ligases and target proteins, facilitating their selective degradation through the ubiquitin-proteasome system .
Medicine
- Drug Delivery Systems : 11-MUA is utilized in creating drug delivery vehicles that improve the efficacy and specificity of therapeutic agents, particularly in cancer treatment . Its ability to conjugate with various biomolecules enhances the delivery efficiency of drugs.
- Diagnostic Tools : The compound is employed in developing sensitive diagnostic assays that allow for the detection of specific biomarkers associated with various diseases .
Industry
- Surface Modification : In materials science, 11-MUA is used to modify surfaces of nanoparticles and other materials, improving their compatibility with biological systems for applications in biosensors .
- Liquid Crystal Displays : The compound also finds applications in producing advanced materials such as liquid crystal displays (LCDs) .
Targeted Protein Degradation
Research has demonstrated that 11-MUA can effectively facilitate the degradation of oncogenic proteins through PROTAC technology. For instance, studies have shown that conjugating this compound to specific ligands enhances the targeting efficiency of therapeutic agents against cancer cells .
Bioconjugation Techniques
In a notable study, researchers utilized 11-MUA to modify ginsenoside Rh2, demonstrating its effectiveness in enhancing the cytostatic activity of this natural product by improving its interaction with target proteins .
Modification of Nanoparticles
The application of 11-MUA in modifying nanoparticle surfaces has led to improved biocompatibility and functionality in biosensing applications. This modification allows for better targeting and detection capabilities in various diagnostic settings .
Mechanism of Action
The maleimide group in 11-Maleimidoundecanoic acid is highly reactive towards nucleophiles, particularly thiols. This reactivity allows it to form stable covalent bonds with thiol-containing molecules, making it an effective crosslinking agent. The molecular targets include proteins and other biomolecules with accessible thiol groups . The pathways involved typically include nucleophilic addition and substitution reactions.
Comparison with Similar Compounds
- 6-Maleimidohexanoic acid
- 4-Maleimidobutyric acid
- N-(2-Hydroxyethyl)maleimide
- N-(2-Aminoethyl)maleimide trifluoroacetate salt
Comparison: 11-Maleimidoundecanoic acid is unique due to its longer alkyl chain, which provides greater flexibility and spacing in bioconjugation applications compared to shorter-chain maleimides like 6-Maleimidohexanoic acid and 4-Maleimidobutyric acid . This longer chain can be advantageous in reducing steric hindrance and improving the efficiency of conjugation reactions.
Biological Activity
11-Maleimidoundecanoic acid (11-MUA) is an organic compound characterized by its maleimide functional group, which is known for its high reactivity towards thiols and amines. This compound has gained attention in various biological applications, particularly in the field of drug development and bioconjugation techniques. Its molecular formula is , and it serves as a versatile linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
The primary biological activity of 11-MUA is its role as a linker in PROTAC technology, which exploits the ubiquitin-proteasome system to selectively degrade target proteins. The mechanism involves:
- Formation of a Bridge : 11-MUA connects an E3 ubiquitin ligase to a target protein, facilitating the ubiquitination and subsequent degradation of the target through proteasomal pathways.
- Biochemical Interactions : The maleimide group can react with thiol groups on cysteine residues of proteins, leading to stable covalent bonds that are crucial for effective bioconjugation.
Pharmacokinetics
The pharmacokinetic properties of 11-MUA are influenced by its molecular size, polarity, and functional groups. These factors affect its absorption, distribution, metabolism, and excretion (ADME) characteristics. The compound has a melting point of 89-90°C and a boiling point of approximately 452.8°C at 760 mmHg, indicating its stability at elevated temperatures.
Applications in Research
11-MUA has diverse applications across multiple fields:
- Cancer Research : It is utilized in developing targeted therapies that aim to degrade oncogenic proteins selectively.
- Drug Delivery Systems : The compound's ability to conjugate with various biomolecules makes it suitable for enhancing the delivery efficiency of therapeutic agents.
- Polymer Chemistry : It acts as a crosslinking agent to create functionalized polymers with specific properties.
Case Studies and Research Findings
- Targeted Protein Degradation :
- Bioconjugation Techniques :
- Modification of Nanoparticles :
Comparative Analysis
To better understand the unique properties of 11-MUA, it can be compared with similar compounds used in bioconjugation:
Compound Name | Molecular Weight | Functional Group | Key Application |
---|---|---|---|
This compound | 281.347 g/mol | Maleimide | PROTAC linker |
6-Maleimidohexanoic acid | 225.276 g/mol | Maleimide | Shorter linker for bioconjugation |
4-Maleimidobutyric acid | 189.227 g/mol | Maleimide | Shorter linker for bioconjugation |
N-(2-Hydroxyethyl)maleimide | 191.227 g/mol | Maleimide | Bioconjugation applications |
Q & A
Basic Research Questions
Q. What is the optimal protocol for synthesizing 11-Maleimidoundecanoic acid, and how can reaction efficiency be monitored?
- Methodological Answer : The compound is synthesized via a reaction between maleic anhydride (or maleoyl chloride) and 11-aminoundecanoic acid under anhydrous conditions. Key steps include:
- Dissolving 11-aminoundecanoic acid in a polar aprotic solvent (e.g., dichloromethane or DMF).
- Adding maleoyl chloride dropwise at 0–5°C to prevent side reactions.
- Stirring at room temperature for 4–6 hours, followed by purification via crystallization or column chromatography.
- Reaction progress can be monitored using thin-layer chromatography (TLC) or NMR to detect unreacted starting materials .
Q. How should this compound be stored to maintain stability for long-term experiments?
- Methodological Answer : Store the compound at –20°C in a desiccator to prevent hydrolysis of the maleimide group. For short-term use (≤1 week), dissolve in anhydrous DMSO or DMF and aliquot to avoid freeze-thaw cycles. Degradation can be assessed via HPLC or FT-IR to detect carbonyl group changes .
Q. What solvent systems are compatible with this compound for protein conjugation applications?
- Methodological Answer : The compound is soluble in DMSO, DMF, and dichloromethane. For aqueous reactions, dissolve in a minimal volume of DMSO (≤5% v/v) and buffer to pH 6.5–7.5 (e.g., PBS or HEPES) to stabilize the maleimide-thiol reaction. Avoid Tris-based buffers, as they compete with thiol groups .
Q. How can researchers verify successful conjugation of this compound to thiol-containing biomolecules?
- Methodological Answer : Use Ellman’s assay to quantify free thiols pre- and post-conjugation. A reduction in free thiols indicates successful binding. Confirm via MALDI-TOF MS (for proteins) or UV-Vis spectroscopy (absorbance at 280–300 nm for maleimide-thiol adducts) .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate side reactions during PROTAC linker synthesis using this compound?
- Methodological Answer : Side reactions (e.g., maleimide ring-opening) occur under basic or high-temperature conditions. Optimize by:
- Using inert atmospheres (N₂/Ar) to prevent oxidation.
- Limiting reaction temperatures to ≤25°C.
- Employing coupling agents like DCC/DMAP for esterification steps.
- Purify intermediates via silica gel chromatography (eluent: ethyl acetate/hexane) to isolate desired products .
Q. What analytical techniques are critical for characterizing this compound-functionalized nanoparticles?
- Methodological Answer : Use high-resolution transmission electron microscopy (HRTEM) to confirm nanoparticle morphology and dynamic light scattering (DLS) for size distribution. Functionalization efficiency can be quantified via X-ray photoelectron spectroscopy (XPS) to detect sulfur (from thiol linkages) or FT-IR for maleimide carbonyl peaks (∼1700 cm⁻¹) .
Q. How do discrepancies in reported melting points (e.g., 89–90°C vs. 140–145°C) affect experimental reproducibility?
- Methodological Answer : Contradictory melting points may arise from polymorphic forms or impurities. Validate purity via differential scanning calorimetry (DSC) and elemental analysis. Recrystallize using a solvent gradient (e.g., ethanol/water) to obtain a consistent crystalline form .
Q. What strategies improve the yield of fluorinated maleimide derivatives synthesized from this compound?
- Methodological Answer : In fluoropolymer synthesis (e.g., BMI C10), low yields (∼21%) are attributed to steric hindrance from the long alkyl chain. Improve yields by:
- Using excess fluorinated diol (e.g., Fluorolink® E10H).
- Extending reaction times (≥24 hours) at 0°C.
- Incorporating phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance solubility .
Q. How can researchers address maleimide hydrolysis during prolonged bioconjugation experiments?
- Methodological Answer : Hydrolysis competes with thiol-maleimide conjugation at pH >7.5. Mitigate by:
- Using freshly prepared this compound solutions.
- Adding stabilizing agents like EDTA to chelate metal ions.
- Conducting reactions under anaerobic conditions.
- Monitor hydrolysis via HPLC with a C18 column (retention time shifts indicate degradation) .
Q. What are the implications of alkyl chain length in this compound for drug delivery system design?
- Methodological Answer : The C11 alkyl chain balances hydrophobicity and flexibility, enabling:
- Enhanced cellular uptake via lipid bilayer interactions.
- Tunable linker length for optimal PROTAC ternary complex formation.
- Compare with shorter-chain analogs (e.g., C6) using surface plasmon resonance (SPR) to assess binding kinetics .
Properties
IUPAC Name |
11-(2,5-dioxopyrrol-1-yl)undecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4/c17-13-10-11-14(18)16(13)12-8-6-4-2-1-3-5-7-9-15(19)20/h10-11H,1-9,12H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZTZBRGZXIBLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50205689 | |
Record name | AM-10 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50205689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57079-01-3 | |
Record name | 11-Maleimidoundecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57079-01-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AM-10 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057079013 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AM-10 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50205689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AM-10 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LG78EY7HVB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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